molecular formula C7H8N4O B2642394 4-(Azidomethyl)-5-cyclopropyloxazole CAS No. 2287312-41-6

4-(Azidomethyl)-5-cyclopropyloxazole

Cat. No.: B2642394
CAS No.: 2287312-41-6
M. Wt: 164.168
InChI Key: NGGUUYXSTPAWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azidomethyl)-5-cyclopropyloxazole is an organic compound that features both an azide group and an oxazole ring. The presence of these functional groups makes it a versatile compound in organic synthesis and various scientific research applications. The azide group is known for its high reactivity, which can be harnessed in numerous chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-5-cyclopropyloxazole typically involves the introduction of the azide group into a pre-formed oxazole ring. One common method is the reaction of a halomethyl-substituted oxazole with sodium azide under suitable conditions. This reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-5-cyclopropyloxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azide group.

    Alkynes: React with the azide group in cycloaddition reactions.

    Reducing Agents: Such as LiAlH4 for reduction reactions.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Comparison with Similar Compounds

Similar Compounds

    5-(Azidomethyl)-2-oxazoline: Similar structure but with an oxazoline ring instead of an oxazole ring.

    4-(Azidomethyl)-5-methylthiazole: Contains a thiazole ring instead of an oxazole ring.

Uniqueness

4-(Azidomethyl)-5-cyclopropyloxazole is unique due to the presence of both an azide group and a cyclopropyl group attached to the oxazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

4-(azidomethyl)-5-cyclopropyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c8-11-10-3-6-7(5-1-2-5)12-4-9-6/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGUUYXSTPAWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CO2)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.